Cas no 1165451-08-0 (6,7-dioxyalkyltetrahydroisoquinolines)

6,7-dioxyalkyltetrahydroisoquinolines structure
1165451-08-0 structure
商品名:6,7-dioxyalkyltetrahydroisoquinolines
CAS番号:1165451-08-0
MF:C24H31NO3
メガワット:381.507847070694
CID:5215696

6,7-dioxyalkyltetrahydroisoquinolines 化学的及び物理的性質

名前と識別子

    • 6,7-dioxyalkyltetrahydroisoquinolines
    • インチ: 1S/C24H31NO3/c1-27-23-14-18-11-13-25(16-19(18)15-24(23)28-2)12-5-7-17-6-3-9-21-20(17)8-4-10-22(21)26/h4,8,10,14-15,17,26H,3,5-7,9,11-13,16H2,1-2H3
    • InChIKey: XLAGIXYAZDSULN-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=C2C(C(CCCN3CCC4=C(C3)C=C(OC)C(OC)=C4)CCC2)=CC=C1

計算された属性

  • せいみつぶんしりょう: 381.23
  • どういたいしつりょう: 381.23
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.9A^2

6,7-dioxyalkyltetrahydroisoquinolines 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BICR235-10mg
6,7-Dioxyalkyltetrahydroisoquinolines
1165451-08-0
10mg
£909.00 2025-02-21

6,7-dioxyalkyltetrahydroisoquinolines 関連文献

6,7-dioxyalkyltetrahydroisoquinolinesに関する追加情報

Exploring the Chemistry and Applications of 6,7-Dioxyalkyltetrahydroisoquinolines (CAS No. 1165451-08-0)

The compound 6,7-dioxyalkyltetrahydroisoquinolines (CAS No. 1165451-08-0) represents a fascinating class of tetrahydroisoquinoline derivatives that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and material science. As researchers continue to explore novel heterocyclic compounds, this particular scaffold stands out for its versatility and promising biological activities.

Structurally, 6,7-dioxyalkyltetrahydroisoquinolines feature a tetrahydroisoquinoline core with oxygen-containing alkyl substituents at the 6 and 7 positions. This molecular architecture contributes to its distinct physicochemical properties, including improved solubility compared to simpler isoquinoline derivatives. The presence of these oxyalkyl groups enhances the compound's ability to participate in hydrogen bonding interactions, making it particularly interesting for drug design applications.

Recent studies have highlighted the potential of 6,7-dioxyalkyltetrahydroisoquinolines in addressing current challenges in neurological research. With growing interest in neuroprotective agents and CNS-targeting compounds, this scaffold shows promise due to its ability to cross the blood-brain barrier. Researchers are particularly excited about its structural similarity to naturally occurring alkaloid compounds that exhibit neuroactive properties.

The synthesis of 6,7-dioxyalkyltetrahydroisoquinolines typically involves multi-step organic reactions starting from readily available precursors. Modern green chemistry approaches have been applied to optimize these synthetic routes, reducing environmental impact while maintaining high yields. These advancements align with current trends in sustainable pharmaceutical production, addressing common search queries about eco-friendly synthesis methods for complex organic molecules.

In the field of medicinal chemistry, 6,7-dioxyalkyltetrahydroisoquinolines have shown interesting interactions with various biological targets. Their structural flexibility allows for extensive structure-activity relationship studies, a topic frequently searched by researchers looking for optimized lead compounds. The compound's potential applications in drug discovery programs have made it a subject of numerous patent applications and research publications.

Beyond pharmaceutical applications, 6,7-dioxyalkyltetrahydroisoquinolines have found use in material science as building blocks for advanced organic electronic materials. Their conjugated systems and ability to form stable complexes with metals make them candidates for organic semiconductors and photovoltaic materials. This dual applicability in both life sciences and materials science makes them particularly valuable in today's interdisciplinary research landscape.

The commercial availability of 6,7-dioxyalkyltetrahydroisoquinolines (CAS No. 1165451-08-0) has increased in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers now offer various derivatization services for this scaffold, responding to the need for customized research chemicals in drug development programs. This availability has facilitated more extensive studies on its properties and potential applications.

Analytical characterization of 6,7-dioxyalkyltetrahydroisoquinolines typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help researchers understand the compound's conformation and electronic properties, information crucial for both molecular modeling and property prediction studies. The detailed characterization data available for this compound makes it a valuable reference point in cheminformatics research.

As research continues, 6,7-dioxyalkyltetrahydroisoquinolines are being explored for their potential in addressing current challenges in precision medicine. Their structural features make them suitable candidates for development as targeted therapeutics, particularly in areas requiring modulation of specific biological pathways. This aligns with current trends in personalized medicine and the search for more selective pharmacological agents.

The future outlook for 6,7-dioxyalkyltetrahydroisoquinolines research appears promising, with ongoing studies exploring novel derivatives and applications. As the scientific community continues to investigate this interesting scaffold, we can expect to see more publications and potential therapeutic candidates emerging from this chemical class. The compound's versatility ensures it will remain a subject of interest in both academic and industrial research settings for years to come.

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